molecular formula C14H18Cl3NO2 B5008952 2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride

2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride

Cat. No.: B5008952
M. Wt: 338.7 g/mol
InChI Key: TXTLCQXMGPDBBP-UHFFFAOYSA-N
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Description

2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring attached to an ethyl chain, which is further connected to a 2,4-dichlorobenzoate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-piperidin-1-ylethyl 2,4-dichlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2.ClH/c15-11-4-5-12(13(16)10-11)14(18)19-9-8-17-6-2-1-3-7-17;/h4-5,10H,1-3,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLCQXMGPDBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride typically involves the esterification of 2,4-dichlorobenzoic acid with 2-piperidinoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2,4-dichlorobenzoic acid or 2,4-dichlorobenzophenone.

    Reduction: Formation of 2-piperidinoethanol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidinoethyl 3,5-dichlorobenzoate hydrochloride
  • 1-(2-Chloroethyl)piperidine hydrochloride
  • 2-Piperidinoethyl chloride hydrochloride

Uniqueness

2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct chemical properties compared to other similar compounds.

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